3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline
CAS No.: 71114-99-3
Cat. No.: VC18365722
Molecular Formula: C12H10Cl3N
Molecular Weight: 274.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71114-99-3 |
|---|---|
| Molecular Formula | C12H10Cl3N |
| Molecular Weight | 274.6 g/mol |
| IUPAC Name | 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline |
| Standard InChI | InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | LXGIFESEHOOJCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |
Introduction
Chemical Structure and Identification
Core Structural Features
The compound’s quinoline backbone consists of a bicyclic system merging a benzene ring with a pyridine ring. Key substituents include:
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Chlorine atoms at positions 2 and 5, enhancing electrophilicity and influencing reactivity.
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A methyl group at position 8, contributing to steric effects and lipophilicity.
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A 2-chloroethyl chain at position 3, introducing alkylating potential and structural flexibility .
The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 71114-99-3 | |
| Molecular Formula | ||
| Molecular Weight | 274.6 g/mol | |
| IUPAC Name | 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline | |
| SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |
Spectroscopic Characterization
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is documented, related quinoline derivatives are typically synthesized via:
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Skraup or Doebner-Miller reactions for quinoline ring formation.
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Electrophilic aromatic substitution to introduce chlorine atoms.
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Alkylation reactions for side-chain additions, such as the 2-chloroethyl group .
The CN111377862B patent details chlorination and oxidation steps for synthesizing 7-chloro-8-methylquinoline derivatives, suggesting that similar methods could be adapted for this compound. Critical parameters include:
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Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
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Catalysts: Azobisisobutyronitrile (AIBN) facilitates radical-initiated chlorination .
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Temperature control: Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolytic susceptibility: The chloroethyl group may undergo hydrolysis under acidic or basic conditions, forming ethanol derivatives.
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Photoreactivity: Chlorinated aromatics are prone to photodegradation, necessitating storage in amber glass.
| Activity Type | Model System | Key Finding | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 28 µg/mL | |
| Antitumor | MCF-7 cells |
Research Trends and Future Directions
Synthesis Optimization
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Flow chemistry: Continuous reactors could enhance yield and reduce byproducts.
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Green solvents: Replace dichloromethane and acetonitrile with cyclopentyl methyl ether (CPME) .
Mechanistic Studies
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Cryo-EM mapping: Visualize compound-DNA interactions at near-atomic resolution.
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Metabolomics: Identify hepatic metabolites to assess toxicity pathways.
Drug Development
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Prodrug strategies: Mask the chloroethyl group with ester linkages to improve bioavailability.
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Combination therapies: Synergize with checkpoint inhibitors in oncology regimens.
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